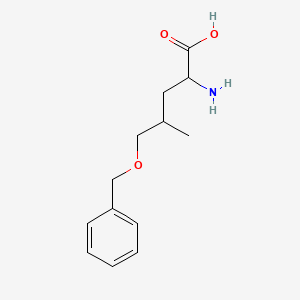
2-Amino-5-(benzyloxy)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque est un composé organique de structure complexe qui comprend un groupe amino, un groupe benzyloxy et un groupe méthyle liés à un squelette d'acide pentanoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque peut être réalisée selon plusieurs voies de synthèse. Une méthode courante consiste à protéger le groupe amino, puis à introduire le groupe benzyloxy par une réaction de substitution nucléophile. La dernière étape consiste à déprotéger le groupe amino pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes et minimiser les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe benzyloxy peut être oxydé pour former un dérivé d'acide benzoïque.
Réduction : Le groupe amino peut être réduit pour former un dérivé d'amine.
Substitution : Le groupe benzyloxy peut être substitué par d'autres nucléophiles pour former différents dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les alcoolates et les amines peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide benzoïque, des dérivés d'amine et divers composés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
L'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque possède plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène avec les enzymes et les récepteurs, tandis que le groupe benzyloxy peut interagir avec les poches hydrophobes des protéines. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(benzyloxy)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, while the benzyloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-amino-5-méthylbenzoïque : Structure similaire mais sans le groupe benzyloxy.
Acide 4-méthylpentanoïque : Squelette similaire mais sans les groupes amino et benzyloxy.
Acide benzyloxyacétique : Contient le groupe benzyloxy mais a un squelette différent.
Unicité
L'acide 2-amino-5-(benzyloxy)-4-méthylpentanoïque est unique en raison de la présence à la fois du groupe amino et du groupe benzyloxy sur un squelette d'acide pentanoïque
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16) |
Clé InChI |
VVXODUGDJIQSTF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)N)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


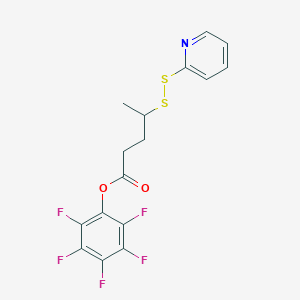

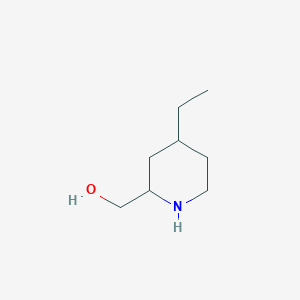
![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
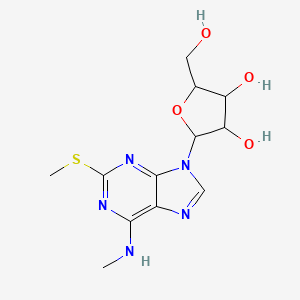
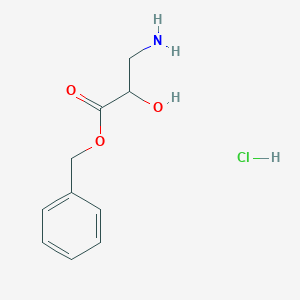
![Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate](/img/structure/B12308402.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)


![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
